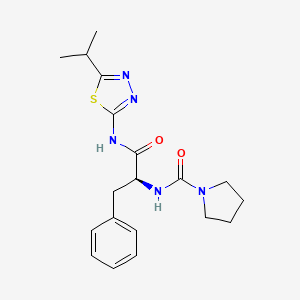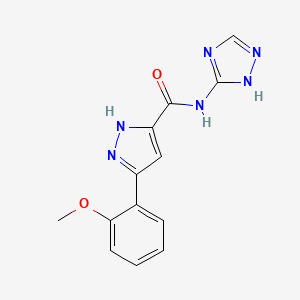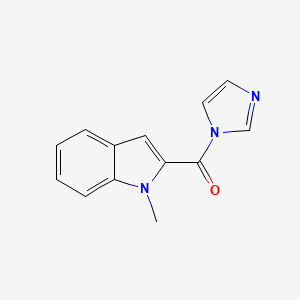
N-(5-Isopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Isopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Isopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Pyrrolidinylcarbonyl Group: This can be achieved by reacting pyrrolidine with a suitable carbonyl compound, such as an acid chloride or anhydride.
Coupling with L-Phenylalaninamide: The final step involves coupling the thiadiazole derivative with L-phenylalaninamide using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-Isopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide: can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-Isopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Isopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide
- N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide
- N-(5-Propyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide
Uniqueness
N-(5-Isopropyl-1,3,4-thiadiazol-2-YL)-nalpha-(1-pyrrolidinylcarbonyl)-L-phenylalaninamide: is unique due to the specific substitution pattern on the thiadiazole ring and the presence of the pyrrolidinylcarbonyl group. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H25N5O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[(2S)-1-oxo-3-phenyl-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H25N5O2S/c1-13(2)17-22-23-18(27-17)21-16(25)15(12-14-8-4-3-5-9-14)20-19(26)24-10-6-7-11-24/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3,(H,20,26)(H,21,23,25)/t15-/m0/s1 |
InChI Key |
WTFQLGGVZGNDBB-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCCC3 |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(furan-2-yl)-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10997015.png)
![6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]hexanamide](/img/structure/B10997033.png)
![N-cycloheptyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10997038.png)
![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997040.png)

![N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997042.png)
![3-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997047.png)
![2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10997048.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997056.png)
![2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B10997060.png)
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one](/img/structure/B10997066.png)
![ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10997070.png)
![1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B10997072.png)
